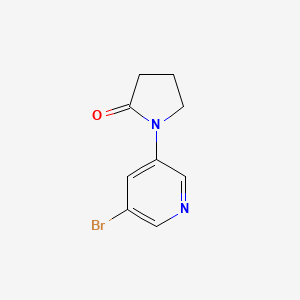

1-(5-Bromopyridin-3-YL)pyrrolidin-2-one

Beschreibung

BenchChem offers high-quality 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(5-bromopyridin-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-4-8(6-11-5-7)12-3-1-2-9(12)13/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOQKNSFQJZRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279621 | |

| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-07-3 | |

| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209459-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(5-Bromopyridin-3-YL)pyrrolidin-2-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. Given its structural motifs—a bromopyridine ring and a pyrrolidinone core—this molecule presents a versatile scaffold for the development of novel therapeutic agents. This document delves into its properties, a reasoned synthetic approach, and its potential applications, offering a technical resource for professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

1-(5-Bromopyridin-3-yl)pyrrolidin-2-one (CAS Number: 1209459-07-3) is a small molecule featuring a five-membered lactam (pyrrolidin-2-one) fused to a 3-amino-5-bromopyridine core via a nitrogen-carbon bond.[1] The presence of the bromine atom and the pyridine nitrogen provides handles for further chemical modification, while the pyrrolidinone ring is a common feature in many biologically active compounds.[2]

Molecular Structure:

Caption: Chemical structure of 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one.

A summary of its key physicochemical properties is provided in the table below. It should be noted that while some experimental data is available, other values are based on computational predictions.

| Property | Value | Source |

| CAS Number | 1209459-07-3 | [1] |

| Molecular Formula | C₉H₉BrN₂O | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| Physical Form | Solid (predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 33.2 Ų | [1] |

| LogP (predicted) | 1.9709 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Reactivity

The proposed synthesis would involve the coupling of two key starting materials: 3-Amino-5-bromopyridine and 2-pyrrolidinone . While the direct coupling of an amine with a lactam is not the standard Buchwald-Hartwig protocol, a variation involving the coupling of an aryl halide with a lactam is feasible. A more conventional approach would be the reaction of 3-amino-5-bromopyridine with γ-butyrolactone.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one.

The Catalytic Cycle of Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The aryl bromide (3-amino-5-bromopyridine) adds to a Pd(0) complex to form a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine (or its precursor) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed, yielding 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one and regenerating the Pd(0) catalyst.[4]

The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and purity.

Representative Experimental Protocol: Synthesis of 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one

This protocol is a representative procedure based on established methodologies for Buchwald-Hartwig amination and should be optimized for specific laboratory conditions.

Materials:

-

3-Amino-5-bromopyridine

-

γ-Butyrolactone

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Cesium carbonate (Cs₂CO₃) or another suitable base

-

Anhydrous toluene or dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-Amino-5-bromopyridine (1.0 eq), cesium carbonate (1.5 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

-

Add anhydrous toluene or dioxane to the flask.

-

Add γ-butyrolactone (1.2 eq) to the reaction mixture.

-

Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the pyridine and pyrrolidinone rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, particularly the characteristic C=O stretch of the lactam ring.

-

Melting Point Analysis: A sharp melting point range will indicate the purity of the crystalline solid.

Applications in Drug Discovery and Development

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[2] Its presence suggests potential for 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one to serve as a key intermediate in the synthesis of novel therapeutics.

The bromopyridine moiety is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

While specific therapeutic applications for this exact molecule are not yet widely documented, related pyrrolidinone derivatives have been investigated for a variety of conditions, including those mediated by CCR2 and MCP-1.[6] The structural features of 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one make it an attractive starting point for the development of inhibitors for various biological targets, such as kinases.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Pyrrolidinone derivatives - Google P

-

1-(5-broMopyridin-3-ylsulfonyl)pyrrolidin-2-one — Chemical Substance Information - NextSDS. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

1-(5-bromopyridin-2-yl)pyrrolidin-2-one - PubChemLite. (URL: [Link])

- NOVEL PYRROLO(2,3-b)

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - SpringerLink. (URL: [Link])

-

(R)-1-(5-bromo-pyridin-2-yl)-pyrrolidin-3-ol - NextSDS. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - ACS Publications. (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one | 928775-04-6 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. US6936633B2 - Pyrrolidinone derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data in the public domain, this guide leverages established principles of NMR spectroscopy and draws upon spectral data from analogous structures, such as bromopyridine derivatives and N-substituted lactams, to provide a comprehensive theoretical framework for spectral assignment and interpretation. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related molecules, offering insights into the structural nuances revealed by NMR spectroscopy.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For drug discovery and development professionals, the precise characterization of novel chemical entities is paramount, and NMR serves as a cornerstone of this process. 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one is a molecule that combines the structural features of a bromopyridine and a pyrrolidinone moiety. The pyrrolidine ring is a prevalent core structure in many biologically active natural products and medicinal molecules.[1][2] The bromopyridine scaffold is also a common feature in pharmacologically active compounds. Understanding the detailed NMR spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for studying its interactions with biological targets.

This guide will present a thorough prediction and analysis of the ¹H and ¹³C NMR spectra of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one. We will dissect the expected chemical shifts, coupling patterns, and multiplicities for each nucleus, justifying these predictions with data from closely related compounds and foundational NMR principles. Furthermore, a detailed experimental protocol for the acquisition of high-quality NMR data for this compound is provided.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one is expected to exhibit distinct signals corresponding to the protons of the bromopyridine and pyrrolidinone rings. The predicted chemical shifts are influenced by the electronic environment of each proton, including inductive effects from the bromine atom and the amide group, as well as the anisotropic effects of the aromatic pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~8.6 | d | ~2.0 |

| H-4' | ~8.2 | t | ~2.0 |

| H-6' | ~8.8 | d | ~2.0 |

| H-3 | ~2.6 | t | ~7.5 |

| H-4 | ~2.1 | quint | ~7.5 |

| H-5 | ~3.8 | t | ~7.5 |

Note: Predicted chemical shifts are based on analogous bromopyridine and N-substituted pyrrolidinone structures and may vary depending on the solvent and experimental conditions.

Analysis of the Bromopyridine Ring Protons (H-2', H-4', H-6')

The protons on the 5-bromopyridin-3-yl ring are expected to appear in the downfield region of the spectrum, characteristic of aromatic protons.

-

H-2' and H-6': These protons are situated ortho to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect will shift their resonances significantly downfield. They are expected to appear as doublets due to coupling with H-4'. The coupling constant is anticipated to be small, around 2.0 Hz, which is typical for meta-coupling in pyridine rings.

-

H-4': This proton is located between the bromine atom and the point of attachment to the pyrrolidinone ring. It will experience deshielding from the nitrogen atom and the bromine atom. It is expected to appear as a triplet due to coupling with both H-2' and H-6' with similar coupling constants.

Analysis of the Pyrrolidin-2-one Ring Protons (H-3, H-4, H-5)

The protons of the pyrrolidin-2-one ring will be in the aliphatic region of the spectrum. The amide functionality significantly influences their chemical shifts.

-

H-5: These protons are adjacent to the nitrogen atom of the amide, which is electron-withdrawing. This will cause their signal to be the most downfield of the pyrrolidinone protons, likely appearing as a triplet due to coupling with the H-4 protons.

-

H-3: These protons are adjacent to the carbonyl group of the amide. The electron-withdrawing nature of the carbonyl will also cause a downfield shift, though typically less pronounced than the effect of the nitrogen. This signal is expected to be a triplet due to coupling with the H-4 protons.

-

H-4: These protons are situated between the H-3 and H-5 methylene groups. Their signal is expected to appear as a quintet (or a multiplet) due to coupling with both sets of neighboring protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of substituents on pyridine and pyrrolidinone rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' | ~148 |

| C-3' | ~138 |

| C-4' | ~130 |

| C-5' | ~118 (C-Br) |

| C-6' | ~150 |

| C-2 | ~175 (C=O) |

| C-3 | ~31 |

| C-4 | ~18 |

| C-5 | ~48 |

Note: Predicted chemical shifts are based on data for similar bromopyridine and N-substituted pyrrolidinone structures and can be influenced by the choice of solvent.[3][4]

Analysis of the Bromopyridine Ring Carbons (C-2' to C-6')

The carbon atoms of the pyridine ring will resonate in the aromatic region of the ¹³C NMR spectrum.

-

C-2' and C-6': These carbons, being adjacent to the electronegative nitrogen atom, will be the most deshielded and appear at the lowest field among the pyridine carbons.

-

C-3': This is the carbon atom to which the pyrrolidinone ring is attached. Its chemical shift will be influenced by the nitrogen of the pyrrolidinone.

-

C-5': This carbon is directly bonded to the bromine atom. The heavy atom effect of bromine will cause a significant upfield shift for this carbon compared to an unsubstituted pyridine.

-

C-4': The chemical shift of this carbon will be influenced by the adjacent bromine and the nitrogen atom further away.

Analysis of the Pyrrolidin-2-one Ring Carbons (C-2 to C-5)

The carbons of the pyrrolidinone ring will have distinct chemical shifts based on their proximity to the amide group.

-

C-2 (Carbonyl Carbon): The carbonyl carbon of the amide group is highly deshielded and will appear significantly downfield, typically in the range of 170-180 ppm.[5]

-

C-5: This carbon is directly attached to the nitrogen atom and will be the most deshielded of the aliphatic carbons in the ring.

-

C-3 and C-4: These methylene carbons will appear in the upfield region of the spectrum, with C-3 being slightly more deshielded due to its proximity to the carbonyl group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one, a standardized and carefully executed experimental procedure is essential.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.[6] The choice of solvent can influence the chemical shifts.[7][8]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are general guidelines for setting up a modern NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Spectral Width (SW): 12-16 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 200-240 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of acquiring and processing NMR data for 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the ¹H and ¹³C NMR spectra of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one. By analyzing the expected chemical shifts and coupling patterns based on established principles and data from analogous structures, researchers can confidently approach the characterization of this molecule. The detailed experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is fundamental for structural verification and purity assessment in a drug discovery and development setting. While the presented data is predictive, it serves as a powerful tool for guiding experimental work and interpreting the resulting spectra, ultimately facilitating the advancement of research involving this and related compounds.

References

- Boykin, D. W. (1989). 17O NMR Spectroscopy of Lactams. Magnetic Resonance in Chemistry, 27(9), 833-835.

- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. BenchChem.

- Pinto, M., & Martin, G. E. (2009). Structural determination of ε-lactams by 1 H and 13 C NMR. Magnetic Resonance in Chemistry, 47(11), 951-957.

- Lippert, E., & Prigge, H. (1962). Nuclear Magnetic Resonance Studies on Small-, Medium-, and Large-Sized N-Methyl Lactams. Solvent Effects. The Journal of Organic Chemistry, 27(4), 1245-1250.

- Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Journal of Spectroscopy, 2019, 1-7.

- Fujii, T., et al. (1980). Nuclear magnetic resonance spectrometric assay of beta-lactamase. Antimicrobial Agents and Chemotherapy, 17(1), 16-19.

-

Supplementary Material - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - Rsc.org. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-bromopyridine, hydrobromide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

- SUPPORTING M

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 741-748.

- ACG Publications. (2023).

- Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

-

Nature. (2025, February 24). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

Mass Spectrometry Fragmentation Profiling of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one: A Mechanistic Guide

Executive Summary

1-(5-Bromopyridin-3-YL)pyrrolidin-2-one (CAS: 1209459-07-3) is a highly versatile heterocyclic building block[1], frequently utilized in the synthesis of advanced pharmaceutical agents, including EZH2 and PRC2 inhibitors for targeted cancer therapies[2]. Because this molecule combines a halogenated aromatic system (bromopyridine) with a cyclic amide (gamma-lactam), its mass spectrometry (MS) profile is highly diagnostic.

This technical guide provides a rigorous mechanistic breakdown of its fragmentation patterns under Electrospray Ionization (ESI) and Electron Ionization (EI). By understanding the causality behind these gas-phase dissociations, analytical chemists and drug development professionals can confidently identify this moiety in complex synthetic mixtures, metabolite profiling, and degradation studies.

Structural Analytics & Ionization Dynamics

The structural architecture of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one dictates its behavior in a mass spectrometer. The molecule consists of two distinct domains linked by a C-N bond:

-

The Pyrrolidin-2-one (Gamma-Lactam) Ring: A highly polar, charge-retaining moiety susceptible to ring-opening.

-

The 5-Bromopyridine Core: A stable heteroaromatic ring that acts as a classic isotopic tracer due to the presence of bromine.

The Isotopic Tracer Effect

Bromine exists naturally as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). This near 1:1 ratio is a powerful diagnostic tool. In both ESI and EI modes, any intact molecular ion or fragment containing the bromine atom will present as a distinct doublet separated by 2 Da (e.g., m/z 241 and 243).

-

Causality in Analysis: If a product ion retains this 1:1 doublet, the pyridine core remains intact. If the doublet collapses into a single peak, the fragmentation pathway involved the dissociation of the halogen[3].

Core Fragmentation Pathways (CID & EI)

Under Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated precursor ions ( [M+H]+ at m/z 241/243) undergo four primary competitive fragmentation pathways.

Pathway A: Lactam Ring Cleavage (Neutral Losses)

The carbonyl group within the pyrrolidin-2-one ring is highly susceptible to alpha-cleavage. Upon collisional activation, the lactam ring opens, followed by the rapid extrusion of carbon monoxide (CO)[4].

-

Mechanism: [M+H]+→[M+H−CO]+

-

Result: A neutral loss of 28 Da yields a doublet at m/z 213 / 215. Further high-energy collisions can induce the loss of ethylene ( C2H4 , 28 Da) from the remaining aliphatic chain, yielding m/z 185 / 187.

Pathway B: Inter-Ring C-N Bond Cleavage

The bond connecting the pyridine ring to the lactam nitrogen can cleave heterolytically. The fragment observed depends on where the charge localizes:

-

Charge on Lactam: The nitrogen of the pyrrolidone ring readily stabilizes a positive charge, yielding a highly abundant protonated pyrrolidin-2-one ion at m/z 86 [5]. This singlet peak is a definitive diagnostic marker for N-substituted pyrrolidinones.

-

Charge on Pyridine: Alternatively, charge retention on the aromatic core yields the bromopyridinium cation, presenting as a doublet at m/z 156 / 158 .

Pathway C: Halogen Dissociation

The C-Br bond is the weakest bond in the aromatic system.

-

Mechanism: In ESI-MS/MS, the precursor ion loses hydrogen bromide (HBr, 80/82 Da), collapsing the isotopic doublet into a single, highly conjugated product ion at m/z 161 [3]. In 70 eV EI-MS, homolytic cleavage yields the [M−Br]+ radical cation, also at m/z 161.

Pathway D: Pyridine Core Degradation

Once the bromine is lost (forming m/z 161), the remaining pyridine core requires higher collision energies to fragment. The classic degradation route for pyridines is ring contraction accompanied by the neutral loss of hydrogen cyanide (HCN, 27 Da)[3].

-

Mechanism: m/z161→[161−HCN]+

-

Result: A singlet product ion at m/z 134 .

Fragmentation Pathway Visualization

Fig 1: Primary ESI-MS/MS fragmentation pathways of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one.

Quantitative Data Summary

The following table summarizes the key diagnostic ions required for Multiple Reaction Monitoring (MRM) method development or structural elucidation.

| Precursor Ion ( m/z ) | Product Ion ( m/z ) | Neutral Loss (Da) | Fragment Assignment | Diagnostic Significance |

| 241 / 243 | 213 / 215 | 28 (CO) | [M+H−CO]+ | Confirms the presence of an intact gamma-lactam ring. |

| 241 / 243 | 161 | 80 / 82 (HBr) | [M+H−HBr]+ | Confirms bromination; loss of the isotopic doublet. |

| 241 / 243 | 156 / 158 | 85 ( C4H7NO ) | [Bromopyridinium]+ | Localizes charge on the pyridine core; retains doublet. |

| 241 / 243 | 86 | 155 / 157 ( C5H3BrN ) | [Pyrrolidonium]+ | Localizes charge on the lactam ring; definitive marker. |

| 161 | 134 | 27 (HCN) | [m/z161−HCN]+ | Confirms the pyridine heteroaromatic core. |

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed with built-in causality and validation steps.

Protocol 1: LC-ESI-MS/MS (Positive Ion Mode)

This workflow is optimized for identifying the compound in complex biological or synthetic matrices.

-

Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ state, which is essential for robust signal intensity in positive ESI.

-

-

UHPLC Separation: Inject 2 µL onto a C18 column (50 mm x 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: MeCN + 0.1% FA) at 0.4 mL/min.

-

ESI Source Parameters: Set polarity to Positive. Capillary Voltage: 3.5 kV. Desolvation Temperature: 350°C.

-

MS/MS Acquisition: Isolate precursor ions m/z 241 and 243 in Q1. Ramp the Collision Energy (CE) from 15 eV to 45 eV using Argon as the collision gas.

-

Causality: The lactam ring is highly labile and loses CO at low collision energies (~15-20 eV). Conversely, the aromatic pyridine ring requires higher energy (~35-45 eV) to induce HCN loss. Ramping ensures both fragile and stable structural features are captured in a single MS2 spectrum.

-

-

System Validation: Perform a Precursor Ion Scan for m/z 86. Any chromatographic peak yielding this fragment confirms the presence of the N-substituted pyrrolidin-2-one sub-structure.

Fig 2: Self-validating LC-ESI-MS/MS analytical workflow for structural characterization.

Protocol 2: GC-EI-MS (70 eV)

Because the molecule has a relatively low molecular weight (241.08 g/mol ) and lacks highly polar hydrogen-bond donors (no -OH or -NH), it is sufficiently volatile for GC-MS without derivatization.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to 10 µg/mL.

-

GC Separation: Inject 1 µL (splitless) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.0 mL/min. Oven program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

-

EI Ionization: Set the source temperature to 230°C. Electron energy must be strictly set to 70 eV.

-

Causality: 70 eV is the universal standard for EI-MS. It transfers enough internal energy to induce hard fragmentation, guaranteeing the appearance of the m/z 161 base peak and allowing for reproducible library matching.

-

-

Data Acquisition: Scan range from m/z 50 to 300.

-

System Validation: Verify the presence of the M+∙ molecular ion radical doublet at m/z 240 and 242 to confirm the intact mass prior to fragmentation analysis.

References

- ChemScene. "1-(5-Bromopyridin-3-yl)pyrrolidin-2-one | ChemScene." ChemScene,

- Googleapis. "United States Patent: Compounds for the Treatment of Diseases Mediated by EED and/or PRC2." Googleapis.com,

- Klasek, et al.

- Analytical Chemistry. "Extension of Diagnostic Fragmentation Filtering for Automated Discovery in DNA Adductomics.

- PMC. "Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase." NIH.gov,

Sources

- 1. chemscene.com [chemscene.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. publikace.k.utb.cz [publikace.k.utb.cz]

Comprehensive Solubility Profile of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one in Organic Solvents: A Technical Guide for Pharmaceutical Development

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and epigenetic modulators—the intermediate 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one (CAS: 1209459-07-3) plays a critical structural role. The efficiency of downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) and the yield of purification workflows depend entirely on the solvation dynamics of this molecule.

This technical whitepaper provides an in-depth analysis of the solubility profile of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one across various organic solvents. Rather than merely listing empirical data, this guide deconstructs the causality behind its solvation behavior using physicochemical profiling and Hansen Solubility Parameters (HSP), while aligning solvent selection with international regulatory standards.

Physicochemical Profiling & Structural Causality

To predict and manipulate solubility, we must first understand the molecular architecture. 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one consists of a highly polarizable 5-bromopyridine ring covalently linked to a pyrrolidin-2-one (gamma-lactam) moiety.

The Causality of Solvation

The crystal lattice energy of this solid is primarily driven by strong dipole-dipole interactions between the lactam rings and π−π stacking of the pyridine rings. Notably, because the lactam nitrogen is substituted (attached to the pyridine ring), the molecule possesses zero hydrogen bond donors (HBD = 0) . However, the carbonyl oxygen and pyridine nitrogen act as strong hydrogen bond acceptors (HBA = 2) .

Consequently, to dissolve this compound, a solvent must possess either a strong dipole to disrupt the lactam-lactam interactions or sufficient polarizability to interact with the heavy bromine atom.

Table 1: Physicochemical Parameters and Mechanistic Implications

| Parameter | Value | Mechanistic Implication for Solvation |

| Molecular Weight | 241.08 g/mol | Moderate size; presents a favorable entropy of solvation. |

| LogP | 1.97 | Moderately lipophilic; strongly prefers organic phases over aqueous media. |

| H-Bond Donors (HBD) | 0 | Cannot self-associate via H-bonding; relies entirely on dipole lattice forces. |

| H-Bond Acceptors (HBA) | 2 | Can accept H-bonds from protic solvents, providing a favorable solvation enthalpy. |

| Topological Polar Surface Area | 33.2 Ų | Low-to-moderate polarity; dictates a preference for moderately polar aprotic solvents. |

Hansen Solubility Parameters (HSP) & Regulatory Alignment

The prediction of solvation behavior relies heavily on Hansen Solubility Parameters (HSP) , which deconstruct the cohesive energy of a molecule into three distinct forces: dispersion ( δD ), polarity ( δP ), and hydrogen bonding ( δH ) [1].

For 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one, the heavy bromine atom drives a high δD requirement, while the lactam carbonyl demands a moderate-to-high δP . When selecting solvents for pharmaceutical scale-up, matching these HSP coordinates must be balanced against toxicity. Adherence to the ICH Q3C (R9) Guidelines for Residual Solvents is mandatory to mitigate patient risk and regulatory rejection [2].

Table 2: Thermodynamic Solubility Profile in Key Organic Solvents

| Solvent Class | Representative Solvent | ICH Q3C Class | Estimated Solubility | Solvation Mechanism (The "Why") |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Class 2 | > 100 mg/mL | Strong dipole-dipole alignment ( δP ) with the lactam ring disrupts the crystal lattice without requiring H-bond donation. |

| Chlorinated | Dichloromethane (DCM) | Class 2 | > 100 mg/mL | High dispersion forces ( δD ) perfectly match the polarizability of the bromopyridine π -system and heavy halogen. |

| Cyclic Ethers | Tetrahydrofuran (THF) | Class 2 | 50 - 100 mg/mL | Moderate dipole interactions combined with favorable Lewis base properties provide a balanced solvation environment. |

| Alcohols | Methanol (MeOH) | Class 2 | 20 - 50 mg/mL | H-bond donation ( δH ) to the lactam carbonyl aids solubility, but the solvent's low dispersion force limits total capacity. |

| Aliphatic | n-Heptane | Class 3 | < 1 mg/mL | Insufficient polarity ( δP ) and zero H-bonding capability fail to overcome the solid-state lattice energy. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational models provide excellent screening heuristics, empirical validation is required for process chemistry. The gold standard for determining thermodynamic solubility remains the shake-flask method [3].

To ensure scientific integrity, the protocol below is designed as a self-validating system . The most common error in solubility screening is measuring a non-saturated solution (kinetic pseudo-solubility). This workflow eliminates that risk via a mandatory visual validation gate.

Step-by-Step Protocol

-

Saturation Preparation: Weigh approximately 50 mg of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one into a 2 mL chemically resistant microcentrifuge tube. Add 500 µL of the target organic solvent.

-

Thermodynamic Equilibration: Seal the tube and place it in a thermomixer. Agitate at 800 RPM at a constant temperature (typically 25.0 ± 0.1 °C) for a minimum of 48 hours to ensure the solid-liquid equilibrium is reached.

-

Self-Validation Gate (Critical): Stop the agitation and visually inspect the bottom of the tube.

-

Causality Check: If the solution is completely clear, the equilibrium point has not been reached; the measured concentration will only reflect the amount added.

-

Action: You must add an additional 50 mg of solid and resume equilibration for 24 hours until undissolved solid remains visible.

-

-

Phase Separation: Centrifuge the saturated suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter to exclude micro-crystals.

-

Quantification: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) and quantify the concentration using HPLC-UV against a pre-established multi-point calibration curve.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the thermodynamic solubility screening process.

Workflow for thermodynamic solubility determination utilizing a self-validating shake-flask method.

References

-

Title: Welcome to the official site of HSP and HSPiP Source: Hansen Solubility Parameters URL: [Link]

-

Title: Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic & Thermodynamic solubility) Source: Protocols.io URL: [Link]

Structural Crystallography of 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one: An In-Depth Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary drug discovery, halogenated heteroaromatic scaffolds serve as critical pharmacophores. 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one (CAS 1209459-07-3) is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, including epigenetic modulators (e.g., PRC2 inhibitors) and kinase inhibitors.

Understanding the precise three-dimensional architecture of this molecule in the solid state is paramount. The spatial relationship between the planar pyridine ring and the non-planar pyrrolidin-2-one (lactam) ring dictates its binding trajectory within protein active sites. Furthermore, the presence of the bromine atom introduces complex supramolecular dynamics via halogen bonding[1]. This whitepaper provides a comprehensive, field-proven guide to determining, analyzing, and interpreting the crystal structure and X-ray diffraction (XRD) properties of this specific compound.

Molecular Architecture & Crystallographic Rationale

As an Application Scientist, I approach structural elucidation not just as data collection, but as a study of molecular forces. The crystal packing of 1-(5-bromopyridin-3-yl)pyrrolidin-2-one is governed by three competing structural features:

-

The Pyrrolidin-2-one Envelope: Five-membered lactam rings cannot achieve perfect planarity due to torsional strain. X-ray studies of analogous pyrrolidin-2-ones consistently reveal an envelope conformation , where the central methylene carbon (C4) acts as the "flap," deviating significantly from the mean plane defined by the amide linkage[2][3].

-

Inter-Ring Dihedral Angle: The nitrogen atom of the lactam ring is sp2 -hybridized, allowing its lone pair to conjugate with the electron-deficient pyridine ring. However, steric repulsion between the lactam carbonyl oxygen and the ortho-hydrogens of the pyridine forces a twist. The resulting dihedral angle (typically between 30° and 75° in N -arylpyrrolidin-2-ones) is a delicate compromise between electronic conjugation and steric relief[4][5].

-

Halogen Bonding ( σ -Hole Interactions): The highly polarizable bromine atom exhibits an anisotropic charge distribution, featuring an electron-deficient cap (the σ -hole) along the C–Br bond axis. This electrophilic region acts as a potent halogen bond donor, actively seeking Lewis bases (such as the lactam carbonyl oxygen or the pyridine nitrogen) to stabilize the crystal lattice[1][6].

Figure 1: Intermolecular interaction network driving the crystal packing of the target compound.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To obtain high-resolution structural data, a rigorous Single-Crystal X-ray Diffraction (SCXRD) workflow must be executed[7][8]. The following protocol is a self-validating system designed to mitigate common crystallographic errors, particularly absorption artifacts caused by the heavy bromine atom.

Phase I: Crystal Growth & Selection

-

Crystallization: Dissolve 20 mg of the compound in a minimum volume of ethyl acetate. Perform vapor diffusion using hexanes as the antisolvent at 4 °C. This slow diffusion method prevents the kinetic trapping of amorphous phases, yielding diffraction-quality single crystals within 48–72 hours.

-

Selection: Under a polarized light microscope, select a single, uncracked crystal with dimensions between 0.1 mm and 0.3 mm. Crystals larger than 0.3 mm will suffer from severe X-ray absorption, while those smaller than 0.05 mm may yield weak high-angle reflections[8].

Phase II: Data Collection

-

Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

-

Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous nitrogen cold stream at 100 K . Causality Note: Cryocooling is non-negotiable. It minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which is critical for accurately resolving the subtle envelope pucker of the pyrrolidinone ring[3].

-

Irradiation: Utilize Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54178 Å). For brominated compounds, Mo K α is often preferred to minimize absorption effects, though modern microfocus Cu sources can provide superior intensity for small crystals.

Phase III: Data Reduction & Refinement

-

Integration: Integrate the raw diffraction frames using software such as APEX3 or CrysAlisPro.

-

Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality Note: Bromine has a high mass attenuation coefficient. Failing to apply a rigorous absorption correction will result in residual electron density peaks near the bromine atom, artificially inflating the R1 and wR2 reliability factors.

-

Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Figure 2: Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow.

Quantitative Data Presentation

Based on crystallographic precedents for analogous halogenated N -arylpyrrolidin-2-ones[2][5][9], the table below outlines the representative structural parameters and refinement metrics expected for 1-(5-bromopyridin-3-yl)pyrrolidin-2-one.

| Crystallographic Parameter | Expected Value / Range | Scientific Significance |

| Crystal System | Monoclinic or Orthorhombic | Standard packing for asymmetric, polarizable organics. |

| Space Group | P21/c or Pbca | Centrosymmetric packing allows for optimal dipole cancellation. |

| Temperature | 100(2) K | Suppresses thermal motion for high-resolution mapping. |

| C–Br Bond Length | ~1.89 – 1.91 Å | Standard aromatic carbon-halogen covalent bond length. |

| Lactam C=O Length | ~1.22 – 1.24 Å | Indicates strong double-bond character; acts as H-bond acceptor. |

| Dihedral Angle (Rings) | 30° – 75° | Quantifies the steric twist between the pyridine and lactam planes. |

| Halogen Bond (Br···O/N) | 2.90 – 3.20 Å | Must be less than the sum of van der Waals radii (Br+O = 3.37 Å). |

| Final R1 Index | < 0.05 (5%) | Confirms a highly accurate and reliable structural model. |

| Goodness-of-Fit (S) | ~1.00 – 1.05 | Validates that the weighting scheme applied during refinement is correct. |

Bulk Phase Analysis: Powder X-Ray Diffraction (PXRD)

While SCXRD provides the absolute molecular structure, Powder X-ray Diffraction (PXRD) is essential for verifying the bulk purity and identifying polymorphism in scaled-up synthetic batches[10].

PXRD Validation Protocol

-

Sample Preparation: Lightly grind 20–50 mg of the bulk powder using an agate mortar and pestle to ensure a uniform crystallite size (ideally 1–5 μ m). Causality Note: Over-grinding can induce mechanical amorphization or polymorphic phase transitions.

-

Mounting: Pack the powder onto a zero-background silicon sample holder[10]. Tamp it flat with a glass slide to ensure the sample height is perfectly flush with the holder edge, preventing zero-shift errors in the 2 θ angles.

-

Data Acquisition: Scan from 2 θ = 5° to 50° using Cu K α radiation with a step size of 0.01° and a scan speed of 1°/min.

-

Verification: Generate a simulated powder pattern from the SCXRD .CIF file using software like Mercury. Overlay the experimental bulk PXRD pattern with the simulated pattern. A 1:1 match in peak positions confirms that the bulk material represents the exact same crystalline phase determined by single-crystal analysis.

Conclusion

The crystallographic characterization of 1-(5-bromopyridin-3-yl)pyrrolidin-2-one requires a meticulous balance of sample preparation, cryogenic data collection, and advanced absorption modeling. By resolving the exact dihedral twist of the lactam ring and mapping the directional halogen bonds formed by the bromine atom, researchers can accurately model how this pharmacophore will interact with biological targets, thereby accelerating rational drug design.

References

-

Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different Accounts of Chemical Research (ACS Publications) URL:[Link][1]

-

Virtual Issue on Halogen Bonding Crystal Growth & Design (ACS Publications) URL:[Link][11]

-

Crystal structure of 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one** IUCr Journals URL:[Link][2]

-

Structure of N-(2-phenylethenyl)pyrrolidin-2-one Acta Crystallographica Section C (IUCr Journals) URL:[Link][9]

-

Halogen Bonding in Crystal Engineering IntechOpen URL: [Link][6]

-

Crystallographic study of N-arylpyrrolidin-2-ones South African Journal of Chemistry URL:[Link][4]

-

Conformation of 1-(2-bromophenyl)azetidin-2-one and 1-(2-bromophenyl)pyrrolidin-2-one Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link][5]

-

Powder X-ray Diffraction Protocol/SOP McGill University URL:[Link][10]

-

4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one Acta Crystallographica Section E (PMC) URL:[Link][3]

-

Single-crystal X-ray Diffraction SERC (Carleton College) URL:[Link][7]

-

Application Note SC-XRD 505 Single Crystal Diffraction ResearchGate URL:[Link][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.co.za [journals.co.za]

- 5. Conformation of 1-(2-bromophenyl)azetidin-2-one and 1-(2-bromophenyl)pyrrolidin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Halogen Bonding in Crystal Engineering | IntechOpen [intechopen.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. mcgill.ca [mcgill.ca]

- 11. pubs.acs.org [pubs.acs.org]

Synthesis of 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one: A Detailed Protocol for a Key Synthetic Intermediate

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(5-bromopyridin-3-yl)pyrrolidin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a copper-catalyzed Ullmann-type C-N cross-coupling reaction between 3,5-dibromopyridine and 2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, justification for methodological choices, and a framework for successful synthesis and characterization.

Introduction

The pyridine and pyrrolidinone scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds. The title compound, 1-(5-bromopyridin-3-yl)pyrrolidin-2-one, combines these two important pharmacophores and serves as a versatile intermediate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions at the bromine-substituted position. This allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships in drug discovery programs.

The presented protocol details a robust and cost-effective synthesis utilizing a copper-catalyzed Ullmann condensation. This classic reaction, and its modern iterations, provides a reliable method for the formation of carbon-nitrogen bonds, in this case, the N-arylation of a lactam.[1][2] The choice of a copper-based system over a palladium-based one is often driven by lower cost and different reactivity profiles, which can be advantageous for specific substrates.[3]

Reaction Principle: The Ullmann Condensation

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution reaction. In this synthesis, 2-pyrrolidinone acts as the nucleophile, and 3,5-dibromopyridine is the aryl halide substrate. The reaction is catalyzed by a copper(I) species, often generated in situ from a copper(I) salt like copper(I) iodide (CuI). The mechanism, while not fully elucidated for all substrate classes, is generally believed to involve the formation of a copper(I)-amido intermediate from the deprotonated 2-pyrrolidinone. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product and regenerate the active copper catalyst.[4] The use of a ligand, such as a diamine, can stabilize the copper catalyst and improve reaction efficiency.[3][5]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,5-Dibromopyridine | ≥98% | Sigma-Aldrich | - |

| 2-Pyrrolidinone | ≥99% | Sigma-Aldrich | Use freshly opened or distilled |

| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich | - |

| trans-1,2-Cyclohexanediamine | ≥99% (racemic) | Sigma-Aldrich | Ligand |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Sigma-Aldrich | Base |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For workup and chromatography |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography |

| Brine (sat. aq. NaCl) | - | - | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |

Equipment

-

Schlenk flask or a round-bottom flask with a reflux condenser and septum

-

Magnetic stirrer with a hotplate

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system (optional, but recommended)

-

NMR spectrometer

-

Mass spectrometer

Reaction Setup and Procedure

The following workflow diagram illustrates the key steps in the synthesis of 1-(5-bromopyridin-3-yl)pyrrolidin-2-one.

Caption: Experimental workflow for the synthesis of 1-(5-bromopyridin-3-yl)pyrrolidin-2-one.

Step-by-Step Instructions:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), 2-pyrrolidinone (1.2 eq), copper(I) iodide (0.1 eq), trans-1,2-cyclohexanediamine (0.2 eq), and potassium phosphate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the 3,5-dibromopyridine.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material, 3,5-dibromopyridine, is less polar than the product. The reaction is typically complete within 24 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 1-(5-bromopyridin-3-yl)pyrrolidin-2-one as a solid.

Justification of Experimental Choices

-

Catalyst System: A copper(I) iodide/diamine ligand system is a well-established and cost-effective catalyst for Ullmann-type C-N couplings.[3][5] The diamine ligand, trans-1,2-cyclohexanediamine, chelates to the copper center, preventing its disproportionation and aggregation, thereby maintaining catalytic activity.

-

Base: Potassium phosphate (K₃PO₄) is an effective base for this transformation. It is strong enough to deprotonate the 2-pyrrolidinone, forming the active nucleophile, but is generally more compatible with a wider range of functional groups compared to stronger bases like sodium tert-butoxide.

-

Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this reaction temperature. It is crucial to use an anhydrous solvent to prevent quenching of the base and deactivation of the catalyst.

-

Stoichiometry: A slight excess of 2-pyrrolidinone is used to ensure complete consumption of the limiting reagent, 3,5-dibromopyridine. The reaction is designed for mono-substitution, taking advantage of the deactivating effect of the first substitution on the second bromine atom.

Expected Results and Characterization

Quantitative Data Summary

| Parameter | Expected Value/Range | Notes |

| Yield | 60-75% | Isolated yield after purification |

| Appearance | White to off-white solid | - |

| Molecular Formula | C₉H₉BrN₂O | - |

| Molecular Weight | 241.09 g/mol | - |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5 (s, 1H), ~8.4 (s, 1H), ~8.0 (t, 1H), ~3.9 (t, 2H), ~2.6 (t, 2H), ~2.2 (p, 2H) | Predicted chemical shifts. Actual values may vary. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~175, ~148, ~145, ~138, ~130, ~120, ~49, ~32, ~18 | Predicted chemical shifts. Actual values may vary. |

| Mass Spectrometry (ESI+) | m/z 241.0, 243.0 ([M+H]⁺) | Isotopic pattern for bromine should be observed. |

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed N-arylation of 2-pyrrolidinone.

Caption: Proposed catalytic cycle for the Ullmann condensation.

Troubleshooting and Safety Considerations

-

Low Yield:

-

Ensure all reagents and the solvent are anhydrous. Moisture can significantly hinder the reaction.

-

Confirm the quality of the copper(I) iodide, as it can oxidize over time.

-

Ensure the reaction mixture is adequately degassed to remove oxygen, which can deactivate the catalyst.

-

-

Safety:

-

3,5-Dibromopyridine is a hazardous substance; handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Toluene is flammable and has associated health risks. Avoid inhalation and skin contact.

-

The reaction is performed at a high temperature; use caution to avoid thermal burns.

-

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(5-bromopyridin-3-yl)pyrrolidin-2-one via a copper-catalyzed Ullmann condensation. The methodology is robust, cost-effective, and scalable, making it suitable for both academic research and industrial drug development settings. The insights into the reaction mechanism and experimental choices offer a comprehensive guide for chemists to successfully synthesize this valuable building block for further chemical exploration.

References

-

Wikipedia. Ullmann condensation. [Link]

-

Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

-

Scite. Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. [Link]

-

ResearchGate. Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Organic Chemistry Portal. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. [Link]

-

Lancaster University Research Directory. Reactions affording novel pyrrolidines catalysed by palladium. [Link]

-

Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

-

National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

MDPI. Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction. [Link]

-

National Center for Biotechnology Information. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ResearchGate. Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. [Link]

-

National Center for Biotechnology Information. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Advanced Buchwald-Hartwig Amination Protocols for 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one

Mechanistic Landscape & Substrate Profiling

The is a highly versatile palladium-catalyzed cross-coupling reaction utilized to forge carbon-nitrogen (C-N) bonds. While standard aryl halides readily undergo this transformation, heteroaryl halides—specifically bromopyridines—present unique mechanistic hurdles. The basic nitrogen atom within the pyridine ring can act as a competing ligand, coordinating to the palladium center and inducing catalyst poisoning.

The target substrate, (CAS: 1209459-07-3; MW: 241.08 g/mol ), introduces an additional layer of complexity. It features a pyrrolidin-2-one (lactam) ring conjugated to the pyridine core. This bifunctional nature requires a highly rationalized approach to reagent selection: the conditions must be robust enough to activate the C-Br bond but mild enough to prevent the base-catalyzed hydrolysis or nucleophilic ring-opening of the lactam moiety.

Rational Selection of Catalytic Components

To engineer a successful and high-yielding protocol, the causality behind each reagent choice must be understood. Standard often rely on strong bases like sodium tert-butoxide (NaOtBu). However, for this specific substrate, strong alkoxides will degrade the pyrrolidin-2-one ring.

The table below summarizes the optimized quantitative parameters and the mechanistic rationale for each selection, ensuring high functional group tolerance.

| Component | Selection | Loading | Mechanistic Rationale |

| Precatalyst | Pd(OAc)₂ | 5 mol% | Generates the active Pd(0) species in situ. Avoids dba (dibenzylideneacetone) ligands which can competitively bind and inhibit turnover. |

| Ligand | Xantphos | 7.5 mol% | Wide bite angle (~118°) enforces a cis-geometry at the Pd(II) center, accelerating reductive elimination and preventing pyridine-N chelation. |

| Base | Cs₂CO₃ | 2.0 equiv | A mild, non-nucleophilic inorganic base. It protects the pyrrolidin-2-one lactam from ring-opening while effectively deprotonating the amine. |

| Solvent | 1,4-Dioxane | 0.1 - 0.2 M | A moderately polar, high-boiling ethereal solvent. It solubilizes organic intermediates while maintaining a heterogeneous base suspension. |

Catalytic Cycle Visualization

The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle. The use of advanced bidentate ligands like Xantphos is critical for stabilizing the intermediates, a principle extensively documented in .

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of the bromopyridine substrate.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase.

Phase 1: Reagent Preparation & Inert Atmosphere Setup

-

Preparation: Flame-dry a Schlenk flask or a heavy-walled reaction vial equipped with a magnetic stir bar under vacuum. Backfill with Argon. Repeat the vacuum/Argon cycle three times.

-

Solid Addition: Weigh 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 equiv, e.g., 1.0 mmol, 241.1 mg), Pd(OAc)₂ (0.05 equiv, 5 mol%, 11.2 mg), Xantphos (0.075 equiv, 7.5 mol%, 43.4 mg), and finely powdered anhydrous Cs₂CO₃ (2.0 equiv, 651.6 mg). Add these solids to the flask.

-

Purging: Evacuate and backfill the flask with Argon three additional times to ensure a strictly oxygen-free environment. (Self-Validation: The powder mixture should remain free-flowing and dry. Clumping indicates moisture in the base, which will stall the reaction).

Phase 2: Liquid Addition & Reaction Execution

-

Amine Addition: Add the amine coupling partner (1.2 to 1.5 equiv). If the amine is a liquid, inject it via a gas-tight syringe. If solid, it should be added during Step 2.

-

Solvent Injection: Inject anhydrous, degassed 1,4-Dioxane (5.0 mL, yielding a 0.2 M solution relative to the bromide) via syringe.

-

Heating: Seal the flask and submerge it in a pre-heated oil bath at 90–100 °C. Stir vigorously (800–1000 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended. React for 12–24 hours.

Phase 3: Reaction Monitoring & Workup

-

In-Process Control: Monitor the reaction progress via LC-MS or TLC after 4 hours.

-

Visual Checkpoint: A healthy catalytic cycle will present as a homogeneous yellow to reddish-brown solution above the suspended base. The appearance of a fine black precipitate ("palladium black") indicates catalyst decomposition.

-

-

Quenching: Upon complete consumption of the bromopyridine, cool the mixture to room temperature.

-

Filtration: Dilute the mixture with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite. This removes the insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium.

-

Extraction: Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification & Characterization

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a Hexane/Ethyl Acetate or DCM/MeOH gradient, optimized based on the polarity of the specific amine used.

-

Validation: Confirm the structural integrity of the aminated product using ¹H NMR (checking for the retention of the pyrrolidin-2-one signals at ~2.1, 2.6, and 3.8 ppm) and High-Resolution Mass Spectrometry (HRMS).

Causality in Troubleshooting

According to established , deviations in yield or purity can usually be traced back to specific mechanistic failures.

-

Issue: Low Conversion / Starting Material Recovery

-

Causality: The basic nitrogen atom of the bromopyridine outcompetes the phosphine ligand, coordinating to the Pd center and halting the oxidative addition step.

-

Solution: Ensure the ligand is in a slight excess relative to the palladium (e.g., a 1:1.5 ratio of Pd:Xantphos) to maintain a fully ligated, active metal center.

-

-

Issue: Unwanted Side Products / Lactam Degradation

-

Causality: The use of highly nucleophilic bases (like NaOtBu or KOH) causes nucleophilic attack on the carbonyl carbon of the pyrrolidin-2-one ring, leading to ring-opened amino-acid derivatives.

-

Solution: Strictly utilize weaker, non-nucleophilic carbonate bases (Cs₂CO₃ or K₂CO₃).

-

-

Issue: Rapid Formation of Palladium Black

-

Causality: Trace oxygen in the solvent or excessive thermal stress (>110 °C) causes irreversible oxidation or thermal agglomeration of the Pd(0) species into inactive metallic palladium.

-

Solution: Rigorously sparge solvents with Argon for 30 minutes prior to use and strictly regulate the heating block temperature.

-

References

-

Buchwald, S. L., Hartwig, J. F., et al. "Buchwald–Hartwig amination". Wikipedia. URL:[Link]

-

"Buchwald-Hartwig Coupling". Organic Synthesis. URL:[Link]

-

Fortman, G. C., Nolan, S. P. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". Chemical Reviews (ACS Publications). URL:[Link]

Application Notes and Protocols for Catalytic Activation of 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one

Introduction: Strategic Importance of 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] The functionalization of this heterocycle is therefore of paramount importance in the development of novel therapeutics. 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one is a versatile building block, combining the key features of a 3-bromopyridine moiety, ripe for catalytic cross-coupling, with a pyrrolidinone ring, a common pharmacophore. The ability to catalytically activate the C-Br bond opens a gateway to a diverse range of molecular architectures through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These transformations are critical for generating libraries of compounds for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.[2][3]

This comprehensive guide provides detailed application notes and protocols for the catalytic activation of 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one using various modern cross-coupling methodologies. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the rationale behind the selection of specific catalytic systems, empowering researchers to troubleshoot and adapt these methods for their unique synthetic challenges.

Core Concept: The Logic of Catalytic Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[4] The general principle involves the use of a metal catalyst, most commonly palladium, to facilitate the reaction between an organic halide (in this case, the aryl bromide of our substrate) and a wide range of coupling partners. The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or coordination/deprotonation (for coupling with amines, alcohols, etc.), and reductive elimination to form the desired product and regenerate the active catalyst.[2][3][5]

The pyridine nitrogen in our substrate can potentially coordinate to the metal center, which may inhibit the catalytic cycle. Therefore, the choice of appropriate bulky and electron-rich ligands is crucial to shield the metal center and maintain its catalytic activity.[6]

Visualization of a General Catalytic Cross-Coupling Workflow

Caption: General experimental workflow for catalytic cross-coupling reactions.

Comparative Analysis of Catalytic Systems for C-N and C-C Bond Formation

The choice of catalytic system is paramount for achieving high yields and purity. Below is a comparative table summarizing various catalytic systems applicable to the activation of the 3-bromopyridine core of our substrate for both C-N (Buchwald-Hartwig Amination) and C-C (Suzuki-Miyaura, Sonogashira, and Heck) bond formation.

| Coupling Reaction | Catalyst System | Typical Ligand | Base | Solvent | Temp (°C) | Key Considerations & Insights | Reference(s) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos, BrettPhos, Xantphos | LiHMDS, NaOtBu, Cs₂CO₃ | THF, Toluene, 1,4-Dioxane | 65-110 | Bulky, electron-rich phosphine ligands are crucial to prevent catalyst inhibition by the pyridine nitrogen. The choice of base is often dependent on the pKa of the amine coupling partner. | [2][3][7] |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, CsF | Toluene/H₂O, 1,4-Dioxane/H₂O | 80-110 | An aqueous base is typically required for the transmetalation step. Ensure boronic acids are of high quality to avoid side reactions like protodeboronation. | [4][8] |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂ | PPh₃ | Et₃N, DIPA | THF, DMF | 60-100 | A copper(I) co-catalyst (e.g., CuI) is essential for the catalytic cycle. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is critical. | [4][6][9][10] |

| Heck Reaction | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 | The Heck reaction is a powerful tool for C-C bond formation with alkenes. The regioselectivity of the alkene addition can be influenced by the electronic nature of the alkene. | [4][11][12] |

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the catalytic activation of 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary to achieve optimal results for this specific substrate.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the C-N cross-coupling of 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one with a representative secondary amine, morpholine.

Materials:

-

1-(5-Bromopyridin-3-yl)pyrrolidin-2-one

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

-

Add anhydrous THF (2 mL) and stir the mixture for 5 minutes at room temperature.

-

To this solution, add 1-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) sequentially.

-

Add the 1.0 M solution of LiHMDS in THF (2.5 mL, 2.5 mmol, 2.5 equiv) dropwise to the stirred mixture.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 65 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 16 hours.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-